2-cyclopropyl-1H-imidazole-4-carboxamide

Lipophilicity Drug-likeness Fragment-based drug discovery

2-Cyclopropyl-1H-imidazole-4-carboxamide (CAS 1384430-46-9) is a low-molecular-weight (151.17 g/mol) imidazole-4-carboxamide building block featuring a cyclopropyl substituent at the 2-position. The compound is commercially supplied at ≥95% purity by Enamine (Catalog EN300-106022) and distributed through Sigma-Aldrich and Fujifilm Wako.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1384430-46-9
Cat. No. B1378084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1H-imidazole-4-carboxamide
CAS1384430-46-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(N2)C(=O)N
InChIInChI=1S/C7H9N3O/c8-6(11)5-3-9-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10)
InChIKeyZIJDZTAYMWKMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1H-imidazole-4-carboxamide (CAS 1384430-46-9): Procurement-Relevant Physicochemical & Structural Profile


2-Cyclopropyl-1H-imidazole-4-carboxamide (CAS 1384430-46-9) is a low-molecular-weight (151.17 g/mol) imidazole-4-carboxamide building block featuring a cyclopropyl substituent at the 2-position [1]. The compound is commercially supplied at ≥95% purity by Enamine (Catalog EN300-106022) and distributed through Sigma-Aldrich and Fujifilm Wako [1]. In crystallographic fragment screening campaigns, the molecule (PDB ligand code GWP) has been deposited as a bound ligand in multiple protein targets, including ZIKV NS2B-NS3 protease (PDB 7h2d), human hydroxyacid oxidase 1 (HAO1, PDB 5QIG), and SARS-CoV-2 Nsp3 macrodomain (PDB 5S2W) [2][3][4].

Why 2-Cyclopropyl-1H-imidazole-4-carboxamide Cannot Be Replaced by Other 2-Substituted Imidazole-4-carboxamides in Research Programs


Imidazole-4-carboxamide scaffolds with different 2-position substituents (H, methyl, ethyl, phenyl) exhibit markedly different logP values that span nearly two orders of magnitude in predicted partition coefficient [1]. The cyclopropyl analog is the sole member of the short-alkyl series to register a positive logP (0.205), whereas the unsubstituted, 2-methyl, and 2-ethyl congeners all yield negative logP values (–0.51 to –0.18) [1][2]. This shift has direct consequences for membrane permeability, aqueous solubility, and protein binding—parameters that cannot be normalized by simple concentration adjustment. Substitution therefore alters the chemotype's drug-likeness vector and precludes interchangeability in structure–activity relationship (SAR) studies, fragment elaboration, or biochemical assay development without revalidation of the entire experimental system.

Quantitative Differentiation Evidence for 2-Cyclopropyl-1H-imidazole-4-carboxamide vs. Closest Analogs


Elevated Lipophilicity (logP) Relative to All Short-Alkyl 2-Substituted Imidazole-4-carboxamides

2-Cyclopropyl-1H-imidazole-4-carboxamide exhibits a computed logP of +0.205, in contrast to the unsubstituted parent scaffold (logP –0.508), the 2-methyl analog (logP –0.183), and the 2-ethyl analog (logP –0.38) [1][2]. This represents the only positive logP among short-alkyl 2-substituted imidazole-4-carboxamides, implying a fundamentally different lipophilicity profile [1].

Lipophilicity Drug-likeness Fragment-based drug discovery Physicochemical properties

Higher Melting Point vs. Unsubstituted Imidazole-4-carboxamide Indicating Altered Solid-State Properties

The cyclopropyl analog displays a melting point of 216–218 °C, which is 22–24 °C higher than the 194–196 °C reported for the unsubstituted 1H-imidazole-4-carboxamide [1][2]. This difference indicates stronger intermolecular interactions in the crystalline state for the cyclopropyl derivative.

Melting point Crystal lattice energy Solid-state properties Formulation

Multi-Target Crystallographic Fragment Screening Evidence Across Three Structurally Diverse Protein Families

The compound (PDB ligand code GWP) has been identified as a partial-occupancy fragment hit in PanDDA crystallographic screens against three structurally unrelated targets: ZIKV NS2B-NS3 serine protease (PDB 7h2d, resolution 1.57 Å, average occupancy 0.93), human HAO1 glycolate oxidase (PDB 5QIG, resolution 1.42 Å, average occupancy 0.30), and SARS-CoV-2 Nsp3 macrodomain (PDB 5S2W, resolution 1.08 Å, average occupancy 0.78) [1][2][3][4]. No other 2-substituted imidazole-4-carboxamide analog has demonstrated comparable crystallographic fragment-hit multiplicity across targets from different protein families.

Fragment-based screening X-ray crystallography PanDDA Target engagement

Commercial Availability, Purity Specification, and Storage Conditions for Reproducible Procurement

2-Cyclopropyl-1H-imidazole-4-carboxamide is commercially available from Enamine (catalog EN300-106022) at ≥95% purity, distributed through Sigma-Aldrich and Fujifilm Wako [1]. The compound is manufactured in Ukraine (Enamine Ltd.) and requires storage at –4 °C to –20 °C for long-term stability . In contrast, the 2-methyl and unsubstituted analogs are available from multiple vendors at comparable purity (≥95–97%) but are generally stored at room temperature or 2–8 °C [2].

Chemical procurement Purity specification Storage stability Supply chain

Optimal Research and Procurement Application Scenarios for 2-Cyclopropyl-1H-imidazole-4-carboxamide


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Privileged Imidazole Scaffold with Positive logP

Fragment library curators seeking to include imidazole-4-carboxamide cores with moderate lipophilicity should select the 2-cyclopropyl derivative over the 2-methyl or unsubstituted analogs. Its positive logP (0.205) places it in a more drug-like partition space, while its demonstrated binding to three structurally distinct protein targets (ZIKV protease, HAO1, SARS-CoV-2 Nsp3 macrodomain) provides structural validation as a fragment hit [1]. The deposited PDB structures (7h2d, 5QIG, 5S2W) can be used to guide fragment growth vectors in structure-based design [1].

Crystallographic Fragment Screening Campaigns Targeting Viral Proteases or Oxidoreductases

The compound has been successfully soaked into protein crystals of ZIKV NS2B-NS3 protease and human HAO1 under XChem fragment screening conditions at Diamond Light Source, yielding interpretable electron density maps at resolutions of 1.57 Å and 1.42 Å, respectively [1]. Researchers planning crystallographic screens against homologous viral proteases (e.g., Dengue, West Nile) or α-hydroxy acid oxidases can use this pre-validated fragment to benchmark soaking conditions and assess binding-site conservation [1]. The partial occupancy data available from RCSB ligand validation reports aid in estimating binding site saturation [2].

Medicinal Chemistry SAR Exploration of 2-Position Substituent Effects on Imidazole-4-carboxamide Permeability

The cyclopropyl substituent uniquely shifts the logP of the imidazole-4-carboxamide scaffold from negative (–0.51 for the unsubstituted scaffold) to positive (+0.21), a ΔlogP of 0.71 units [1]. This compound serves as the optimal reference standard for SAR studies aimed at modulating passive membrane permeability through 2-position alkyl/cycloalkyl variation, enabling direct comparison with 2-methyl (logP –0.18) and 2-ethyl (logP –0.38) analogs [1].

Chemical Biology Probe Development Requiring Cold-Chain-Compliant Compound Management

Procurement for large-scale screening collections or centralized compound management facilities must account for the –20 °C long-term storage requirement of this compound, in contrast to the room-temperature storage of the unsubstituted parent scaffold [2]. The ≥95% purity specification from Enamine (catalog EN300-106022) and the availability of Certificates of Analysis through Sigma-Aldrich support quality-controlled procurement workflows .

Technical Documentation Hub

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